molecular formula C2K2N2S3 B1213516 Dipotassium 1,3,4-thiadiazole-2,5-dithiolate CAS No. 4628-94-8

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate

Cat. No.: B1213516
CAS No.: 4628-94-8
M. Wt: 226.4 g/mol
InChI Key: GPWLFGDMYSVEGN-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate, also known as 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt, primarily targets 1+, 2+ and 3+ valent metals . These metals play a crucial role in various biochemical processes and are often the active sites of many enzymes.

Mode of Action

This compound acts as a sulfur donor . It interacts with its targets (the metals) by undergoing copolymerization to form coordination polymers . This interaction results in the formation of carbon-sulfur (C-S) bonds .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of symmetrical disulfides . Disulfides play a very important role as vulcanizing agents and linkages for controlled drug delivery . They are indispensable in many important synthetic chemistry, biochemistry, and industrial applications .

Pharmacokinetics

It is known that the compound is astable solid and is insoluble in water , which may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of symmetrical disulfides . These disulfides are used in many organic procedures and play a very important role as vulcanizing agents and linkages for controlled drug delivery .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of CuO and MOF-199 nanoparticles enhances the compound’s ability to synthesize symmetric diaryl and dialkyl disulfides from aryl and alkyl halides . Furthermore, the compound is a stable solid and is free of foul-smelling thiols , which makes it a preferable choice for synthesizing symmetric disulfides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate can be synthesized through the reaction of 1,3,4-thiadiazole-2,5-dithiol with potassium hydroxide. The reaction typically involves dissolving 1,3,4-thiadiazole-2,5-dithiol in a suitable solvent, such as acetonitrile, and then adding potassium hydroxide to the solution. The mixture is heated under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Properties

CAS No.

4628-94-8

Molecular Formula

C2K2N2S3

Molecular Weight

226.4 g/mol

IUPAC Name

dipotassium;1,3,4-thiadiazole-2,5-dithiolate

InChI

InChI=1S/C2H2N2S3.2K/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2

InChI Key

GPWLFGDMYSVEGN-UHFFFAOYSA-L

SMILES

C1(=NN=C(S1)[S-])[S-].[K+].[K+]

Canonical SMILES

C1(=NN=C(S1)[S-])[S-].[K+].[K+]

4628-94-8

Pictograms

Irritant

Related CAS

1072-71-5 (Parent)

Synonyms

2,5-dimercapto-1,3,4-thiadiazole
2,5-dimercapto-1,3,4-thiadiazole, dipotassium salt
2,5-dimercapto-1,3,4-thiadiazole, disodium salt
2,5-dimercapto-1-thia-3,4-diazole
5-mercapto-1,3,4-thiadiazolidine-2-thione
bismuthiol I
bismuthol I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate
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Q & A

Q1: How does dipotassium 1,3,4-thiadiazole-2,5-dithiolate contribute to the formation of macrocyclic complexes?

A1: this compound acts as a sulfur-containing precursor in a multi-step reaction to form 24-membered dimetal macrocyclic complexes. [] This compound provides the 1,3,4-thiadiazole core, which gets incorporated into the macrocycle through a novel C-S bond formation with acetylacetone. This reaction, potentially involving disulfide intermediates, highlights the utility of this compound in constructing complex molecular architectures. []

Q2: What structural features of the macrocyclic complexes derived from this compound are revealed through characterization?

A2: The resulting dimetal macrocyclic complexes, incorporating manganese, nickel, or iron, share common structural features. [] They possess a central cavity capable of trapping solvent molecules and sulfate anions. [] The metal centers adopt octahedral geometries, with solvent molecules coordinating in either trans or cis configurations depending on steric factors. [] Infrared spectroscopy confirms the presence of trapped solvent molecules and identifies the sulfate anion as a bridging bidentate ligand. [] Thermal analysis reveals the stability of the macrocyclic framework up to 200°C, followed by the sequential release of trapped solvent molecules and eventual decomposition at higher temperatures. []

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